Ethyl 5-Fluoroindole-3-acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(5-fluoro-1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-2-16-12(15)5-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6-7,14H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNLEVUFIFSEEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30582743 | |
| Record name | Ethyl (5-fluoro-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30582743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319-69-7 | |
| Record name | Ethyl (5-fluoro-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30582743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Analytical Methodologies for Characterization and Purity Assessment
Chromatographic Separation Techniques
Chromatography is the cornerstone of separation science, offering powerful tools for analyzing complex mixtures. globalresearchonline.net For Ethyl 5-Fluoroindole-3-acetate, various chromatographic methods are employed to ensure its purity and identity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of chemical compounds. wjpmr.com Its application is crucial in pharmaceutical analysis for assessing major components, impurities, and degradation products. globalresearchonline.netwjpmr.com The development of a robust HPLC method for this compound requires systematic optimization of parameters such as the column, mobile phase, and detector settings. wjpmr.com Method validation according to established guidelines ensures that the analytical procedure is fit for its intended purpose. wjpmr.comresearchgate.net
Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar to non-polar compounds. nih.govharvardapparatus.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. wjpmr.comharvardapparatus.com This technique is exceptionally well-suited for determining the purity of this compound and quantifying it in the presence of starting materials, intermediates, and degradation products.
A typical RP-HPLC method involves injecting the sample onto a column and eluting the components with a mobile phase gradient. frontiersin.org The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. wjpmr.com For this compound, a method would be developed to achieve a sharp, symmetrical peak with a stable retention time, well-resolved from any potential impurities. frontiersin.org Validation of the method would confirm its linearity, accuracy, precision, specificity, and robustness, ensuring reliable and consistent results. nih.govresearchgate.net
Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale/Details |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolution and separation for a wide range of non-polar to moderately polar compounds. frontiersin.org |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A gradient elution, starting with a higher percentage of A and increasing B, is effective for separating compounds with different polarities. frontiersin.org |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency without generating excessive backpressure. nih.govresearchgate.net |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. nih.gov |
| Detection | UV at 280 nm | The indole (B1671886) ring system exhibits strong UV absorbance, allowing for sensitive detection. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. researchgate.net |
Chiral HPLC is a specialized technique used to separate enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule. rsc.orgamericanpharmaceuticalreview.com This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. rsc.orgsigmaaldrich.com The development of methods for assessing enantiomeric purity is critical in many fields, particularly pharmaceuticals, where enantiomers can have different pharmacological or toxicological effects. researchgate.net
However, this compound is an achiral molecule. It does not possess a stereogenic center or any other element of chirality. Therefore, it does not exist as a pair of enantiomers. Consequently, chiral HPLC analysis is not applicable or necessary for assessing the purity of this compound, as there are no enantiomers to resolve.
Gas Chromatography (GC) Applications
Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds without decomposition. measurlabs.com It is widely used for quality control in the pharmaceutical and chemical industries. measurlabs.com For this compound, GC analysis is particularly useful for detecting and quantifying residual volatile organic solvents from its synthesis and purification processes. Common solvents like ethyl acetate (B1210297), hexane, or ethanol (B145695) can be effectively monitored. nih.govresearchgate.netjmaterenvironsci.com
The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. gcms.cz Coupling GC with a mass spectrometer (GC-MS) allows for the definitive identification of the separated volatile components by comparing their mass spectra to library data. jmaterenvironsci.com
Table 2: Representative GC Method Parameters for Residual Solvent Analysis
| Parameter | Condition | Rationale/Details |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film | A common, robust column suitable for a wide range of volatile and semi-volatile organic compounds. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas to transport the sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample and solvents. |
| Oven Program | Start at 40°C, hold for 5 min, then ramp to 250°C at 10°C/min | A temperature program allows for the separation of solvents with a wide range of boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for hydrocarbons. MS provides definitive identification. jmaterenvironsci.com |
High-Performance Thin-Layer Chromatography (HPTLC) for Screening and Degradation Studies
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers numerous advantages, including the ability to analyze multiple samples simultaneously, minimal sample preparation, and low solvent consumption. researchgate.netasiapharmaceutics.inforesearchgate.net It is a versatile technique used for fingerprinting, screening, and quantification in various fields. researchgate.netasiapharmaceutics.info
For this compound, HPTLC serves as an excellent tool for rapid screening of reaction progress, identification of the main component, and detection of non-volatile impurities or degradation products. mdpi.com In stability studies, HPTLC can be used to monitor the formation of degradants under various stress conditions (e.g., acid, base, heat, light). The sample is applied to the HPTLC plate as a narrow band, and the plate is developed in a chamber with a suitable mobile phase. ijprajournal.com After development, the separated bands are visualized under UV light, and their Rf values are calculated for identification. Densitometric scanning allows for the quantification of the spots. mdpi.com
Table 3: Example HPTLC Method for Purity Screening
| Parameter | Condition | Rationale/Details |
| Stationary Phase | HPTLC plates, silica (B1680970) gel 60 F254 | Pre-coated plates provide high resolution and sensitivity. The fluorescent indicator (F254) allows for visualization under UV light. mdpi.com |
| Sample Application | Automated band-wise application | Ensures precise volume application and uniform, narrow bands for better separation. researchgate.net |
| Mobile Phase | Hexane: Ethyl Acetate (70:30, v/v) | A common solvent system for separating moderately polar compounds on silica gel. The ratio can be optimized for best resolution. mdpi.com |
| Development | Ascending development in a saturated twin-trough chamber | Saturation of the chamber with mobile phase vapor ensures reproducible results. ijprajournal.com |
| Detection | UV detection at 254 nm and 366 nm | Allows for visualization of UV-active compounds. Different wavelengths can reveal different substances. mdpi.com |
| Quantification | Densitometric scanning | Provides quantitative data on the purity of the main compound and the percentage of impurities. |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation of molecules. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of this compound.
For a definitive structural confirmation, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is employed. The data from these techniques are complementary and together provide an unambiguous characterization of the molecule. The presence of the fluorine atom provides a unique spectroscopic handle, particularly in ¹⁹F and ¹³C NMR.
Table 4: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data and Interpretation |
| ¹H NMR | - Indole N-H: Broad singlet (~8.1-8.3 ppm).- Aromatic Protons: Three protons on the benzene (B151609) ring (H4, H6, H7) showing complex splitting patterns due to H-H and H-F coupling (~7.0-7.6 ppm). H2 proton as a singlet or doublet (~7.3 ppm).- Methylene (B1212753) (-CH₂-CO): Singlet (~3.7 ppm).- Ethyl Group (-OCH₂CH₃): Quartet (~4.1 ppm) and a triplet (~1.2 ppm). |
| ¹³C NMR | - Carbonyl (C=O): ~171 ppm.- Indole Carbons: Signals between ~100-140 ppm. The C5 carbon directly attached to fluorine will show a large ¹JCF coupling constant. Adjacent carbons (C4, C6) will show smaller ²JCF and ³JCF couplings. - Methylene (-CH₂-CO): ~31 ppm.- Ethyl Group (-OCH₂CH₃): ~61 ppm and ~14 ppm. |
| ¹⁹F NMR | - A single resonance, with its chemical shift influenced by the electronic environment of the indole ring. |
| Mass Spec. (MS) | - Molecular Ion Peak (M⁺): Expected at m/z = 221.0801 (for C₁₂H₁₂FNO₂). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. - Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z 45), loss of the entire ester side chain. |
| Infrared (IR) | - N-H Stretch: ~3300-3400 cm⁻¹ (sharp to medium peak). rjptonline.org- C-H Stretch (Aromatic/Aliphatic): ~2900-3100 cm⁻¹.- C=O Stretch (Ester): Strong peak at ~1720-1740 cm⁻¹.- C-F Stretch: Strong peak around ~1100-1250 cm⁻¹.- C=C Stretch (Aromatic): ~1450-1600 cm⁻¹. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides comprehensive information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of specific atoms. For a fluorinated compound like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed for its complete structural elucidation.
Proton (¹H) NMR for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. In this compound, the ¹H NMR spectrum would exhibit distinct signals for the protons on the indole ring, the methylene protons of the acetate group, and the ethyl ester protons.
The chemical shifts (δ) are influenced by the electron-withdrawing effect of the fluorine atom and the ester group. The protons on the aromatic part of the indole ring would typically appear in the downfield region (δ 7.0-8.0 ppm). The C2-H proton, being adjacent to the nitrogen and the C3-substituent, would likely be a singlet. The protons on the benzene ring (C4-H, C6-H, and C7-H) would show splitting patterns due to coupling with the fluorine atom and with each other. The methylene protons of the acetate side chain (at C3) would appear as a singlet, while the ethyl group of the ester would present as a quartet for the -CH₂- group and a triplet for the -CH₃ group, due to spin-spin coupling.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| NH (Indole) | ~8.1 | br s | - |
| H-2 (Indole) | ~7.3 | t | ~2.5 |
| H-4 (Indole) | ~7.3 | dd | J_H-F ≈ 9.0, J_H-H ≈ 4.5 |
| H-6 (Indole) | ~7.0 | ddd | J_H-F ≈ 9.5, J_H-H ≈ 9.0, 2.5 |
| H-7 (Indole) | ~7.4 | dd | J_H-H ≈ 8.5, 4.5 |
| CH₂ (acetate) | ~3.7 | s | - |
| OCH₂ (ethyl) | ~4.2 | q | ~7.1 |
| CH₃ (ethyl) | ~1.3 | t | ~7.1 |
Note: The data in this table is predicted based on known values for similar indole and ethyl acetate structures. Actual experimental values may vary.
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., C=O, aromatic C, aliphatic C). In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will appear as a single peak. The chemical shifts are indicative of the carbon's electronic environment.
The carbonyl carbon of the ester group is typically found in the most downfield region of the spectrum (around 170 ppm). The aromatic carbons of the indole ring will resonate between 100 and 140 ppm. The presence of the electronegative fluorine atom will cause a large downfield shift for the carbon it is directly attached to (C-5) and will also induce C-F coupling, which can be observed in a non-decoupled spectrum or as broadened peaks. The aliphatic carbons of the ethyl acetate moiety will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (ester) | ~171 |
| C-5 (C-F) | ~158 (d, ¹J_C-F ≈ 235 Hz) |
| C-7a | ~133 |
| C-3a | ~128 |
| C-2 | ~125 |
| C-6 | ~110 (d, ²J_C-F ≈ 25 Hz) |
| C-4 | ~105 (d, ²J_C-F ≈ 25 Hz) |
| C-3 | ~108 |
| C-7 | ~112 (d, ³J_C-F ≈ 5 Hz) |
| OCH₂ (ethyl) | ~61 |
| CH₂ (acetate) | ~31 |
| CH₃ (ethyl) | ~14 |
Note: This data is predicted based on known values for 5-fluoroindole (B109304) and ethyl acetate moieties. chemicalbook.comcolorado.educarlroth.com Actual experimental values may vary.
Fluorine-19 (¹⁹F) NMR as a Mechanistic and Conformational Probe
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. nih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. The chemical shift range for ¹⁹F is much larger than for ¹H, providing excellent signal dispersion. nih.gov
For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C-5 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (³J_H-F) and carbons (¹J_C-F, ²J_C-F, ³J_C-F) can provide valuable structural information and aid in the assignment of ¹H and ¹³C NMR spectra. diva-portal.org The precise chemical shift and coupling constants can be sensitive to solvent and conformational changes, making ¹⁹F NMR a useful probe for studying such effects. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, a solution of the sample is sprayed into the mass spectrometer, and the solvent is evaporated to produce gaseous ions. For this compound, ESI-MS would typically be run in positive ion mode, where the molecule would be protonated to form the [M+H]⁺ ion. The high-resolution mass measurement of this ion allows for the determination of the elemental composition of the molecule with high accuracy.
The expected monoisotopic mass of this compound (C₁₂H₁₂FNO₂) is 221.0852. The ESI-MS spectrum would show a prominent peak at m/z 222.0930, corresponding to the protonated molecule [C₁₂H₁₃FNO₂]⁺. Fragmentation of this ion can be induced (e.g., through collision-induced dissociation) to provide structural information. Common fragmentation pathways for indole derivatives include cleavage of the side chain. For this compound, loss of the ethyl group (-C₂H₅) or the ethoxy group (-OC₂H₅) from the ester are plausible fragmentation pathways.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. organicchemistrydata.orgnveo.orgscispace.comresearchgate.netrjptonline.org This technique is suitable for volatile and thermally stable compounds. This compound, being relatively volatile, can be analyzed by GC-MS.
In GC-MS, the sample is first vaporized and separated on a GC column based on its boiling point and polarity. The separated components then enter the mass spectrometer, where they are typically ionized by electron impact (EI). EI is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting mass spectrum is a fingerprint of the compound, with a characteristic pattern of fragment ions.
The molecular ion peak ([M]⁺˙) at m/z 221 would be observed, and its intensity would depend on its stability under EI conditions. The fragmentation pattern would provide detailed structural information. For instance, a prominent fragment would likely correspond to the loss of the ethoxycarbonylmethyl radical (•CH₂COOC₂H₅), resulting in the stable 5-fluoroindole cation. Another characteristic fragmentation would be the loss of the ethyl group, leading to the corresponding carboxylic acid fragment ion. The analysis of these fragments helps to confirm the structure of the compound and to identify any impurities. jmaterenvironsci.comnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique utilized to identify the various functional groups present within a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, resulting in a unique spectral fingerprint.
For this compound, the IR spectrum provides definitive evidence for its key structural features. The presence of an ester group is readily confirmed by a strong absorption band corresponding to the carbonyl (C=O) stretch, which is typically observed in the region of 1750-1735 cm⁻¹ for aliphatic esters. rjptonline.org Another key indicator for the ester functionality is the C-O stretching vibrations, which appear as one or more bands in the 1300-1000 cm⁻¹ range. rjptonline.org
The indole ring system also gives rise to several characteristic absorption bands. The N-H stretching vibration of the indole amine is expected to produce a distinct peak. The aromatic C-H stretching vibrations of the benzene ring portion of the indole nucleus are also identifiable. Furthermore, the presence of the carbon-fluorine (C-F) bond, a key feature of this molecule, will exhibit a characteristic absorption band in the fingerprint region of the spectrum.
A detailed analysis of the IR spectrum allows for the confirmation of the compound's identity by comparing the observed frequencies with established correlation tables and spectral databases of related compounds.
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Indole N-H | Stretching | 3400 - 3300 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Ester C=O | Stretching | 1750 - 1735 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Ester C-O | Stretching | 1300 - 1000 |
| C-F | Stretching | 1250 - 1000 |
Note: The exact peak positions can be influenced by the molecular environment and physical state of the sample.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a detailed model of the crystal lattice and the exact coordinates of each atom within the molecule.
Should a suitable single crystal of this compound be grown, X-ray crystallographic analysis would provide a wealth of structural information. This includes precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecule's connectivity and conformation in the solid state. Furthermore, the analysis would reveal the packing arrangement of the molecules within the crystal lattice, elucidating any intermolecular interactions such as hydrogen bonding or π-π stacking.
The determination of the crystal structure of this compound would be invaluable for understanding its physical properties and for computational modeling studies. The precise atomic coordinates serve as a crucial input for theoretical calculations, aiding in the prediction of its chemical reactivity and biological activity.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. For Ethyl 5-Fluoroindole-3-acetate, DFT calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These parameters are crucial for predicting the molecule's reactivity and its ability to participate in various intermolecular interactions.
The presence of the electron-withdrawing fluorine atom at the 5-position and the ester group at the 3-position significantly influences the electronic landscape of the indole (B1671886) ring. DFT studies on similar indole derivatives have shown that such substitutions can lower the HOMO-LUMO energy gap, potentially increasing the molecule's reactivity and polarizability. The calculated electrostatic potential surface would likely reveal electronegative regions around the fluorine atom and the carbonyl oxygen of the ester, indicating potential sites for hydrogen bonding and other electrostatic interactions.
| Parameter | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively Lowered | Indicates regions prone to electrophilic attack. |
| LUMO Energy | Relatively Lowered | Indicates regions prone to nucleophilic attack. |
| HOMO-LUMO Gap | Reduced | Suggests higher chemical reactivity and lower kinetic stability. |
| Electron Density | Increased around F and O atoms | Highlights potential sites for hydrogen bond accepting. |
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are well-suited for exploring the conformational preferences and energy landscapes of flexible molecules like this compound. The ethyl acetate (B1210297) side chain can adopt various conformations due to rotation around its single bonds.
Ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset (MP2) perturbation theory, can be employed to calculate the relative energies of different conformers. These calculations would likely identify the most stable conformer, which is crucial for understanding how the molecule might bind to a biological target. The potential energy surface can be scanned by systematically rotating the dihedral angles of the side chain to map out the energy landscape and identify low-energy conformations.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful tools for predicting how a ligand might interact with a protein target and for assessing the stability of the resulting complex.
Molecular docking studies can be used to screen this compound against a library of known protein structures to identify potential biological targets. The docking process predicts the preferred orientation of the ligand within the binding site of a protein and estimates the strength of the interaction.
Studies on structurally related 5-fluoroindole (B109304) derivatives have identified a range of potential protein targets, including enzymes and receptors. For instance, derivatives of 5-fluoroindole have been investigated as inhibitors of myeloperoxidase and the PI3K/Akt signaling pathway. ulb.ac.beresearchgate.net Docking of this compound into the active sites of such proteins would likely reveal key interactions, such as hydrogen bonds between the indole N-H or the ester carbonyl oxygen and amino acid residues, as well as hydrophobic interactions involving the indole ring system. The fluorine atom can also participate in specific interactions, such as halogen bonding or orthogonal multipolar interactions.
Beyond identifying potential targets, molecular docking can provide a quantitative estimate of the binding affinity, often expressed as a docking score or a predicted binding free energy. These scores can be used to rank a series of compounds in virtual screening campaigns to prioritize those with the highest predicted affinity for a particular target.
For this compound, the predicted binding affinity would be influenced by the complementarity of its shape and electrostatic properties to the binding site of a target protein. The presence of the fluorine atom can enhance binding affinity through favorable interactions and by increasing the lipophilicity of the molecule, which can improve its ability to penetrate into hydrophobic pockets of a protein.
| Potential Protein Target Class | Key Interacting Residues (Hypothetical) | Predicted Interaction Types |
| Kinases (e.g., PI3K/Akt) | Asp, Glu, Lys, Ser | Hydrogen bonding, salt bridges, hydrophobic interactions. |
| Oxidoreductases (e.g., Myeloperoxidase) | His, Arg, Tyr | Hydrogen bonding, π-π stacking, hydrophobic interactions. |
| Receptors | Ser, Thr, Asn, Gln | Hydrogen bonding, hydrophobic interactions. |
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model for a set of active 5-fluoroindole derivatives would typically include features such as hydrogen bond donors (e.g., the indole N-H), hydrogen bond acceptors (e.g., the carbonyl oxygen), and hydrophobic regions (e.g., the indole ring).
By aligning this compound to such a pharmacophore model, its potential to exhibit the desired biological activity can be assessed. Furthermore, the model can guide the design of new, potentially more potent analogs by suggesting modifications that would better fit the pharmacophore. For instance, the ethyl ester group could be replaced with other functionalities to optimize interactions with a specific target, based on the features defined in the pharmacophore model.
Biological Activities and Pharmacological Potential of Ethyl 5 Fluoroindole 3 Acetate and Analogues
Prodrug Activation Systems in Targeted Therapy
The concept of enzyme-prodrug directed therapy is a strategic approach in cancer treatment, aiming to selectively activate a non-toxic prodrug into a potent cytotoxic agent at the tumor site. nih.gov This method enhances the therapeutic index by minimizing systemic toxicity. nih.gov Indole-3-acetic acid (IAA) and its derivatives, including halogenated analogues like 5-fluoroindole-3-acetic acid, are notable prodrugs for such systems, particularly those utilizing peroxidase enzymes. herts.ac.uknih.gov
The combination of the plant enzyme horseradish peroxidase (HRP) with indole-3-acetic acid (IAA) derivatives has been identified as a potential cancer therapy. nih.gov Neither the IAA prodrug nor the HRP enzyme exhibits significant toxicity when administered alone at therapeutic concentrations. nih.gov However, when combined, HRP oxidatively activates the IAA derivative, leading to the formation of cytotoxic species that can kill cancer cells. nih.govnih.gov
Research has demonstrated that this peroxidase-mediated activation is effective across various mammalian cell lines. nih.gov Halogenated IAA derivatives have been shown to be particularly potent cytotoxins upon activation. herts.ac.uk A noteworthy finding is that 5-fluoroindole-3-acetic acid, despite being a poorer substrate for HRP (oxidized about 10-fold more slowly than unsubstituted IAA), displays significantly higher cytotoxicity in the presence of the enzyme. herts.ac.uknih.gov This enhanced potency of the fluorinated prodrug has been observed in V79 hamster fibroblasts as well as in several human and rodent tumor cell lines, including human MCF7 breast and HT29 colon tumor cells. nih.govresearchgate.net The high cytotoxicity achieved after oxidative activation suggests that 5-fluoroindole-3-acetic acid is a promising prodrug candidate for targeted therapies where HRP is delivered to tumors via antibody, polymer, or gene-directed methods. nih.gov
The following table summarizes the cytotoxicity of various indole-3-acetic acid analogues when activated by horseradish peroxidase (HRP) in V79 Chinese hamster lung fibroblasts.
| Compound | Surviving Fraction (at 100 µM after 2h with HRP) |
| Indole-3-acetic acid (IAA) | > 0.1 |
| 5-Fluoro-IAA | < 0.001 |
| 6-Chloro-IAA | < 0.001 |
| Halogenated IAAs (general) | Typically < 0.001 |
| Data derived from studies on substituted indole-3-acetic acid derivatives. herts.ac.uk |
The cytotoxic effect of the peroxidase/IAA system stems from the generation of highly reactive molecular intermediates. nih.gov The oxidative activation of IAA by HRP begins with the formation of a radical-cation. nih.gov This intermediate is unstable and rapidly undergoes decarboxylation (elimination of CO2) to produce new, toxic products. nih.gov
One of the key reactive species formed is the skatolyl radical (3-CH*2). nih.gov Electron paramagnetic resonance (EPR) studies with spin trapping have confirmed that this skatolyl radical can react with and bind to DNA. nih.gov Another critical cytotoxic oxidation product is believed to be 3-methylene-2-oxindole (also referred to as methylene-oxindole). herts.ac.uknih.govhmdb.ca This electrophilic molecule is highly reactive towards nucleophiles and is thought to be a primary mediator of toxicity. herts.ac.uknih.gov It has the potential to form conjugates with intracellular thiols, such as those in glutathione (B108866) or cysteine residues in proteins, and can also bind to DNA bases. nih.govhmdb.canih.gov The formation of these DNA adducts and the conjugation with essential protein thiols are considered major mechanisms contributing to the cell death observed in this therapeutic approach. nih.govhmdb.ca The process is not believed to primarily involve membrane lipid peroxidation, but rather the direct action of these electrophilic oxidation products on intracellular targets. nih.gov
Enzyme Inhibition and Modulation
Beyond its role as a prodrug, the indole (B1671886) nucleus present in Ethyl 5-Fluoroindole-3-acetate is a scaffold found in many molecules that inhibit or modulate key enzymes involved in inflammation and immune responses.
Myeloperoxidase (MPO) is an enzyme found in neutrophils that produces potent oxidants like hypochlorous acid (HOCl) during inflammation, which can contribute to tissue damage. nih.govscielo.br A wide range of indole derivatives have been identified as effective and selective inhibitors of MPO's chlorinating activity. scielo.brscielo.br This inhibitory action has been observed with microbial-derived indoles as well as synthetic analogues, including those with halogen substitutions. nih.govulb.ac.be
Studies on various indole compounds, such as 3-methylindole (B30407) and indole-3-acetic acid, have shown they inhibit MPO in a dose-dependent manner. scielo.br For instance, 3-methylindole and indole-3-acetic acid inhibit the chlorinating activity of purified MPO with IC50 values of 0.10 µM and 5.0 µM, respectively. scielo.brscielo.br The mechanism of inhibition does not typically affect the peroxidation activity of MPO but specifically targets its ability to produce HOCl. scielo.brscielo.br This is achieved through the accumulation of a redox intermediate form of the enzyme called MPO-II (Compound-II), which is incapable of performing chlorination. nih.govscielo.br Indole derivatives appear to act as competitive inhibitors, directly binding to the enzyme. nih.govresearchgate.net Specifically, 5-fluorotryptamine, an analogue of 5-fluoroindole (B109304) derivatives, has been identified as an efficient reversible inhibitor of MPO. ulb.ac.be This suggests that compounds like this compound, which possess a 5-fluoroindole core, have strong potential as MPO inhibitors. ulb.ac.besigmaaldrich.com
The table below shows the inhibitory concentrations (IC50) of representative indole derivatives on MPO chlorinating activity.
| Compound | IC50 (µM) |
| 3-Methylindole | 0.10 ± 0.03 |
| Indole-3-acetic acid | 5.0 ± 1.0 |
| Melatonin | ~10.0 |
| Data derived from studies using purified MPO and activated leukocytes. scielo.brscielo.br |
Tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO1) are two distinct, heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan degradation. epo.orgsci-hub.se The depletion of tryptophan and the accumulation of its metabolites are critical mechanisms of immune suppression, particularly in the tumor microenvironment, which helps cancer cells evade the immune system. sci-hub.seacs.org Consequently, inhibiting IDO1 and/or TDO has become a significant strategy in cancer immunotherapy. acs.orgiiarjournals.org
Various indole-containing compounds have been investigated as inhibitors of these enzymes. iiarjournals.org Indole-3-acetic acid itself is a tryptophan metabolite that can act as a ligand for the aryl hydrocarbon receptor (AhR), which in turn modulates immune responses. labcorp.comnih.gov More directly, synthetic indole derivatives have been developed as potent inhibitors. For example, (E)-6-fluoro-3-[2-(3-pyridyl)vinyl]-1H-indole was identified as a novel inhibitor of TDO. nih.gov The development of dual IDO1/TDO inhibitors is also an active area of research, with several indole-2-carboxylic acid derivatives showing promise. sci-hub.se Given that 5-fluoroindole is used as a reactant for preparing TDO inhibitors, it highlights the importance of the fluoroindole scaffold in designing compounds that target this pathway. sigmaaldrich.comfrontiersin.org
The A2B adenosine (B11128) receptor (A2B AR) is a G-protein coupled receptor that becomes activated during conditions of high adenosine concentration, such as inflammation or tissue injury. researchgate.net This makes it an important pharmacological target. researchgate.net Research has revealed that certain indole derivatives can function as allosteric modulators of the A2B AR. nih.govresearchgate.net These modulators can be either positive (PAMs), enhancing the receptor's response to an agonist, or negative (NAMs), weakening the response. researchgate.netresearchgate.net
A series of 1-benzyl-3-ketoindole derivatives have been identified that can act as either PAMs or NAMs for the human A2B AR, with small structural changes dictating the type of modulation. researchgate.netresearchgate.net These compounds were found to be selective for the A2B receptor, showing little to no activity at other adenosine receptor subtypes like A1, A2A, and A3. researchgate.net While specific data on this compound is not available, the established activity of the broader indole class suggests that it could be a scaffold for developing novel A2B AR modulators. nih.govsigmaaldrich.com
Antiproliferative and Antitumor Activities in Various Cancer Models
While direct studies on the antiproliferative and antitumor activities of this compound are not extensively documented, significant research has been conducted on its parent carboxylic acid, 5-fluoroindole-3-acetic acid (5-F-IAA), and other related 5-fluoroindole derivatives. These studies suggest a potential role for this class of compounds in cancer therapy.
5-Fluoroindole-3-acetic acid has been investigated as a prodrug for targeted cancer therapy. nih.govresearchgate.net The rationale behind this approach lies in the enzymatic activation of the indole-3-acetic acid moiety by peroxidases, which are sometimes present at higher levels in tumor tissues or can be targeted to them. The oxidation of 5-F-IAA by horseradish peroxidase generates cytotoxic products that can kill cancer cells. nih.govresearchgate.net Notably, the 5-fluoro substitution has been shown to enhance the cytotoxic potential compared to the non-fluorinated parent compound, indole-3-acetic acid (IAA). nih.gov This enhanced cytotoxicity has been observed in various human and rodent tumor cell lines. nih.govresearchgate.net Given that ethyl esters can be hydrolyzed in vivo to their corresponding carboxylic acids, it is plausible that this compound could act as a prodrug for the cytotoxic 5-F-IAA.
Other 5-fluoroindole derivatives have also demonstrated significant anticancer activity. For instance, certain 1-(6-Chloro-5-fluoro-3-phenyl-1H-indol-2-yl)-ethanone derivatives have been synthesized and shown to possess anticancer properties. rjptonline.org A summary of the antiproliferative activity of some 5-fluoroindole derivatives is presented in Table 1.
| Compound | Cancer Cell Line | Activity | Reference |
| 5-Fluoroindole-3-acetic acid | V79 hamster fibroblasts, Human and rodent tumor cell lines | Cytotoxic upon activation by peroxidase | nih.govresearchgate.net |
| 1-(6-Chloro-5-fluoro-3-phenyl-1H-indol-2-yl)-ethanone derivatives | Not specified | Anticancer activity | rjptonline.org |
| Ethyl 5-fluoro-1-((8-hydroxy-7-(pyrrolidin-1-ylmethyl)quinolin-5-yl)methyl)-1H-indole-2-carboxylate (10s) | Human melanoma cell lines (A375, WM1641, M14, RPMI7951, M14/MDR1) | Cytotoxic | nih.gov |
Antimicrobial and Antifungal Investigations
The antimicrobial and antifungal potential of fluorinated indoles has been recognized, although specific data for this compound is limited. rjptonline.org The introduction of fluorine can enhance the antimicrobial properties of indole derivatives. rjptonline.org
Studies on various substituted fluoroindole derivatives have shown a broad spectrum of activity. For example, certain 1-(6-Chloro-5-fluoro-3-phenyl-1H-indol-2-yl)-ethanone derivatives have been reported to possess antibacterial and antifungal activities. rjptonline.org The activity is often dependent on the nature and position of other substituents on the indole ring. rjptonline.org
In a study on indole derivatives, 3,3'-diindolylmethane (B526164) derived from 5-fluoroindole demonstrated better anti-leishmanial activity than the one derived from 5-bromoindole. nih.gov While not a direct measure of antibacterial or antifungal activity, it highlights the potential of the 5-fluoroindole scaffold in targeting microbial pathogens.
A study on novel indole linked triazole derivatives showed that compounds with a 5-fluoroindole moiety exhibited significant antifungal activity against various Candida species. researchgate.net These findings suggest that the 5-fluoroindole core, as present in this compound, is a promising pharmacophore for the development of new antimicrobial and antifungal agents.
Neurological and Central Nervous System (CNS) Related Activities
Indole derivatives are well-known for their interaction with serotonin (B10506) (5-HT) receptors due to their structural similarity to the endogenous ligand serotonin. nih.gov The introduction of a fluorine atom can modulate the binding affinity and selectivity for different 5-HT receptor subtypes.
Furthermore, N-arylsulfonylindoles with a 5-fluoro substituent have been investigated as ligands for the 5-HT6 receptor. nih.gov These studies provide a basis for the potential of this compound to interact with serotonin receptors, although its specific affinity and selectivity profile would need to be experimentally determined.
The interaction of 5-fluoroindole derivatives with serotonin receptors suggests their potential application in the treatment of psychiatric and neurological disorders. nih.gov Serotonin receptors are key targets for drugs used to treat conditions like depression, anxiety, and schizophrenia. nih.gov
The development of crystalline salts of N-ethyl-(5-fluoro-1H-indol-3-yl)-N-methylethan-1-amine for the potential treatment of mood disorders highlights the therapeutic interest in this class of compounds. tandfonline.com Although structurally different from this compound, this example underscores the potential of the 5-fluoroindole scaffold in CNS drug discovery.
Antiviral Activities (e.g., Anti-HIV)
Indole derivatives have been extensively studied for their antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). openmedicinalchemistryjournal.com The indole nucleus is a key pharmacophore in several anti-HIV agents. openmedicinalchemistryjournal.com
Specific research on 1-substituted 6-[(3-cyanophenyl)fluoromethyl]-5-ethyl-uracils has shown activity against HIV-1 wild-type and resistant strains. nih.gov While these compounds are structurally distinct from this compound, the presence of a fluoro-substituted aromatic system is a common feature.
More directly related, a study on 3-aryl-1,3-diketo-containing compounds as HIV-1 integrase inhibitors included a derivative, 1-(5-fluoroindol-3-yl)-3-hydroxy-3-[1-(4-methoxylbenzyl)tetrazol-5-yl]propenone, which was synthesized and evaluated for its antiviral effects. acs.org This indicates that the 5-fluoroindole-3-yl moiety can be incorporated into molecules with anti-HIV activity.
The potential for Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate to be used as an intermediate in the synthesis of antiviral compounds further supports the relevance of the 5-fluoroindole scaffold in this therapeutic area.
Applications as Plant Growth Regulators (Auxins) and Herbicides
The structural similarity of indole-3-acetic acid (IAA) derivatives to the natural plant hormone auxin makes them candidates for use as plant growth regulators. tandfonline.com The introduction of a halogen, such as fluorine, can modify this activity.
Studies on 4-trifluoromethylindole-3-acetic acid and 4-methylindole-3-acetic acid have demonstrated their biological activities as auxins. tandfonline.com While not a 5-fluoro derivative, this research shows that modifications to the indole ring can lead to potent auxin-like effects. tandfonline.com Research on 4-chloroindole-3-acetic acid and its esters has also shown strong auxin activity. researchgate.net
More specifically, a patent application describes the use of halogenated indole-3-acetic acids, including 4-fluoroindole-3-acetic acid and 5,7-difluoroindole-3-acetic acid, as herbicides. google.com This suggests that at certain concentrations, these compounds can exert a phytotoxic effect. Given that this compound is an ester of 5-fluoroindole-3-acetic acid, it could potentially be hydrolyzed to the active acid form in plants and thus exhibit similar herbicidal or plant growth regulatory properties.
The following table summarizes the auxin-like activity of some halogenated indole-3-acetic acid derivatives.
| Compound | Activity | Reference |
| 4-Trifluoromethylindole-3-acetic acid | Auxin activity | tandfonline.com |
| 4-Chloroindole-3-acetic acid and its esters | Strong auxin activity | researchgate.net |
| Halogenated indole-3-acetic acids | Herbicidal activity | google.com |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Influence of Fluoro-Substitution on Biological Efficacy and Selectivity
The introduction of a fluorine atom into a drug molecule is a common strategy in medicinal chemistry to enhance its pharmacological properties. rsc.org Fluorine's high electronegativity and small size can significantly alter a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. rsc.orgresearchgate.net
In the context of the indole (B1671886) ring, fluoro-substitution has been shown to be a valuable tool for optimizing biological activity. Specifically, substitution at the 5-position of the indole core can have profound effects. Studies on related compounds, such as 5-fluoroindole-3-acetic acid, have shown that this modification can lead to potent cytotoxic activity against tumor cells when activated by peroxidases, suggesting its potential as a prodrug in targeted cancer therapy. researchgate.net The fluorine atom is thought to enhance the binding affinity to certain enzymes and receptors.
Furthermore, research on 3-(aminoalkyl)-5-fluoroindoles as myeloperoxidase (MPO) inhibitors has demonstrated the importance of the 5-fluoro substituent. acs.orgulb.ac.be This substitution contributes to the molecule's ability to inhibit the enzyme, which is implicated in inflammatory diseases. The fluorination of indole-containing polymers has also been shown to enhance hydrophobicity, which can promote better interaction with cellular membranes and improve cellular uptake. rsc.org A comparison between non-fluorinated and 5-fluoro-substituted indole derivatives often reveals that the fluorinated versions exhibit altered, and sometimes improved, biological effects. rsc.org
Table 1: Effect of Fluoro-Substitution on Indole Derivatives
| Position of Fluorine | Observed Effect | Compound Class Example | Reference |
| C-5 | Enhanced cytotoxicity (as a prodrug) | 5-Fluoroindole-3-acetic acid | researchgate.net |
| C-5 | Inhibition of myeloperoxidase | 3-(Aminoalkyl)-5-fluoroindoles | acs.orgulb.ac.be |
| C-5 / C-6 | Enhanced hydrophobicity, altered DNA release | Fluorinated indole methacrylamides | rsc.org |
| C-5 / C-7 | Potent and metabolically stable influenza inhibitor | 5,7-difluoroindole derivative | nih.gov |
| C-4 / C-6 | Improved metabolic stability | Indole-2-carboxamides | nih.gov |
Impact of Ester Group and Side-Chain Length at C-3 Position on Receptor Binding and Activity
The C-3 position of the indole ring is the most reactive site for electrophilic substitution and is a critical point for introducing side chains that modulate biological activity. wikipedia.org The ethyl acetate (B1210297) group at this position in Ethyl 5-Fluoroindole-3-acetate is a key determinant of its interactions with biological targets.
Structure-activity relationship studies on various indole derivatives consistently show that the nature of the substituent at C-3 is paramount. For instance, in a series of N-(indol-3-ylglyoxylyl)amino acid derivatives, the ester forms were found to be more potent in binding to the benzodiazepine (B76468) receptor (BzR) than the corresponding carboxylic acids. mdpi.com This suggests that the ethyl ester of this compound may confer higher activity compared to its carboxylic acid counterpart, 5-fluoroindole-3-acetic acid, potentially by improving membrane permeability or through more favorable interactions within the binding pocket.
The length and flexibility of the side chain at C-3 are also crucial. In studies of 3-(aminoalkyl)-5-fluoroindole MPO inhibitors, the inhibitory potency was significantly modulated by the length of the aminoalkyl side chain, with a 4- or 5-carbon chain showing the most potent inhibition. acs.orgulb.ac.be This highlights that an optimal side-chain length is necessary for effective binding. While the ethyl acetate group has a different chemical nature, the principle of an optimal distance and conformation for interaction with a receptor or enzyme active site remains applicable. The functionalization at the C-3 position is a well-established strategy for creating a wide range of useful indole derivatives, including 3-acylindoles and indole-3-carboxylic esters. acs.org
Table 2: Influence of C-3 Side Chain on Indole Activity
| C-3 Substituent Type | Observation | Compound Series Example | Reference |
| Esters vs. Carboxylic Acids | Esters generally exhibit higher potency/affinity. | N-(indol-3-ylglyoxylyl)aminoacids | mdpi.com |
| Alkyl Side Chain Length | Activity is dependent on the length of the chain. | 3-(Aminoalkyl)-5-fluoroindoles | ulb.ac.be |
| Carbonyl Moiety in Linker | A carbonyl group in the linker at C-3 is crucial for activity. | Indole-piperazine derivatives | mdpi.com |
| Acyl and Ester Groups | Serve as versatile fragments for synthesizing other derivatives. | 3-Acylindoles, Indole-3-carboxylic esters | acs.org |
Role of Indole Core Substitutions on Pharmacological Profile
The indole scaffold is highly versatile, and its pharmacological profile can be fine-tuned by substitutions at various positions on the bicyclic ring system. sci-hub.senih.gov While this compound is specifically substituted at C-3 and C-5, understanding the role of other substitution patterns provides a broader context for its SAR.
N-1 Position: The indole nitrogen (N-1) is often a site for substitution. In many cases, an unsubstituted N-H group is crucial for activity, as it can act as a hydrogen bond donor. mdpi.com For example, 1-methyl derivatives of some N-(indol-3-ylglyoxylyl)-β-arylethylamines were found to be inactive, suggesting that the N-H is engaged in a critical hydrogen bond with the receptor. mdpi.com However, in other systems, such as 2-phenyl indoles targeting the estrogen receptor, alkyl tethers at the N-1 position are well-tolerated and can lead to high-affinity ligands. nih.gov
C-2 Position: Substitution at the C-2 position can also significantly impact activity. In a series of adenosine (B11128) A2A receptor antagonists, a methyl group at the C-2 position of the indole scaffold was found to enhance binding affinity. mdpi.com
Benzene (B151609) Ring (C-4, C-6, C-7): Substitutions on the benzene portion of the indole ring modulate electronic and steric properties. For instance, chloro, fluoro, or cyano groups at the C-4 and C-6 positions of indole-2-carboxamides improved metabolic stability. nih.gov Similarly, a methoxy (B1213986) group at the C-7 position has been shown to enhance the binding affinity of certain indole derivatives to the A2A adenosine receptor. mdpi.com
Table 3: General Effects of Indole Core Substitutions
| Position | Substituent | General Effect on Activity | Compound Series Example | Reference |
| N-1 | Unsubstituted (-NH) | Often crucial for H-bonding and activity. | N-(indol-3-ylglyoxylyl)-β-arylethylamines | mdpi.com |
| N-1 | Alkyl Tether | Can be well-tolerated, leading to high affinity. | 2-Phenyl indoles (Estrogen Receptor Ligands) | nih.gov |
| C-2 | Methyl (-CH3) | Can enhance binding affinity. | Indole-piperazine derivatives (A2A Antagonists) | mdpi.com |
| C-4, C-6 | Chloro, Fluoro, Cyano | Can improve metabolic stability. | Indole-2-carboxamides | nih.gov |
| C-7 | Methoxy (-OCH3) | Can enhance binding affinity. | Indole-piperazine derivatives (A2A Antagonists) | mdpi.com |
Conformational Analysis in Relation to Bioactivity
The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its biological activity. For this compound, the orientation and flexibility of the ethyl acetate side chain at the C-3 position play a significant role in how it fits into a biological target.
Conformational analysis, often performed using computational methods like molecular mechanics, helps to understand the preferred spatial arrangement of flexible side chains. acs.org Studies on other bioactive molecules with flexible side chains have shown that only a specific subset of possible conformations is responsible for the observed biological activity. acs.orgjcsp.org.pk The analysis aims to identify the "bioactive conformation," which is the specific shape the molecule adopts when it binds to its target receptor or enzyme.
For indole derivatives, the conformational flexibility of substituents is a key factor in the structure-activity relationship. jcsp.org.pk For example, in a study of vitamin D analogues, the conformational behavior of the side chain was studied using volume maps to correlate preferred spatial orientations with activity. acs.org Applying this principle to this compound, the rotational freedom around the bonds connecting the indole core to the acetate group and within the ethyl ester itself would define an accessible conformational space. The interaction with a specific biological target would then select for the most favorable conformation, highlighting the importance of steric factors in determining efficacy.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. nih.gov
For indole derivatives, numerous QSAR studies have been conducted to understand the key physicochemical properties that govern their activity against various targets. nih.govfrontiersin.orgmdpi.com These models typically use a set of calculated molecular descriptors that quantify various aspects of a molecule's structure, such as:
Electronic Descriptors: These describe the distribution of electrons in the molecule (e.g., partial charges, dipole moment). The electronegative fluorine atom and the carbonyl group in this compound would significantly influence these parameters.
Steric Descriptors: These relate to the size and shape of the molecule (e.g., molecular volume, surface area).
Hydrophobic Descriptors: These quantify the molecule's lipophilicity (e.g., LogP), which affects its ability to cross cell membranes. Fluorine substitution is known to increase lipophilicity. rsc.org
Topological Descriptors: These describe the connectivity and branching of atoms within the molecule.
A typical QSAR study on indole derivatives involves synthesizing a series of related compounds, measuring their biological activity, calculating a wide range of descriptors, and then using statistical methods like multiple linear regression (MLR) to build a predictive model. nih.gov For example, a QSAR model for the antifungal activity of indole derivatives against Candida albicans found that activity was related to descriptors representing Geary autocorrelation, GETAWAY, and RDF indices. nih.gov Such models provide valuable insights into the structural requirements for bioactivity and can be used to predict the efficacy of novel derivatives like this compound. jcsp.org.pkmdpi.com
Table 4: Common Descriptors in QSAR Models for Indole Derivatives
| Descriptor Class | Example Descriptors | Relevance to this compound | Reference |
| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Influenced by the electronegative F and O atoms. | jcsp.org.pknih.gov |
| Hydrophobic | LogP (octanol-water partition coefficient) | The fluoro group generally increases hydrophobicity. | rsc.orgmdpi.com |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Defines the size and shape for receptor fitting. | nih.gov |
| Topological | Connectivity indices, Shape indices (e.g., Kappa indices) | Describes the overall molecular architecture. | nih.gov |
| 3D Descriptors | RDF (Radial Distribution Function), WHIM (Weighted Holistic Invariant Molecular) | Captures information about the 3D arrangement of atoms. | nih.govmdpi.com |
Metabolism and Biotransformation Research
In Vitro Metabolic Stability and Metabolite Identification
The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. For Ethyl 5-Fluoroindole-3-acetate, its stability is primarily influenced by its susceptibility to enzymatic hydrolysis and oxidation. The introduction of a fluorine atom at the 5-position of the indole (B1671886) ring is generally expected to enhance metabolic stability compared to its non-fluorinated counterpart, Ethyl Indole-3-acetate (B1200044). beilstein-journals.orgacs.org Fluorination can alter the electronic properties of the molecule, potentially reducing its affinity for certain metabolic enzymes.
The primary metabolic pathway for this compound is anticipated to be the hydrolysis of the ethyl ester bond, yielding the corresponding carboxylic acid, 5-Fluoroindole-3-acetic acid. This reaction is primarily mediated by carboxylesterases. nih.govnih.govresearchgate.net Subsequent metabolism of the resulting 5-Fluoroindole-3-acetic acid would likely involve oxidation of the indole ring, a common metabolic route for indole derivatives. acs.orgnih.gov
While specific experimental data on the in vitro metabolic stability of this compound is not extensively available in the public domain, a hypothetical metabolic profile can be constructed based on studies of similar compounds. The primary metabolite would be 5-Fluoroindole-3-acetic acid. Further oxidation could lead to hydroxylated metabolites, which may then undergo conjugation reactions.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Half-life (t½) | 35 minutes |
| Intrinsic Clearance (CLint) | 19.8 µL/min/mg protein |
| Primary Metabolite | 5-Fluoroindole-3-acetic acid |
| Secondary Metabolites | Oxidized and conjugated derivatives |
Note: The data in this table is hypothetical and serves as an illustrative example based on the metabolic profiles of structurally related indole esters. Actual experimental values may vary.
Table 2: Potential Metabolites of this compound
| Metabolite Name | Chemical Formula | Metabolic Reaction |
| 5-Fluoroindole-3-acetic acid | C₁₀H₈FNO₂ | Hydrolysis |
| 5-Fluoro-2-oxoindole-3-acetic acid | C₁₀H₈FNO₃ | Oxidation |
| 5-Fluoro-6-hydroxyindole-3-acetic acid | C₁₀H₈FNO₃ | Oxidation |
Enzyme-Mediated Biotransformation Pathways (e.g., Carboxylesterase Hydrolysis)
The biotransformation of this compound is predominantly initiated by the enzymatic hydrolysis of its ethyl ester group. This reaction is catalyzed by carboxylesterases (CES), a family of serine hydrolases that are abundant in the liver and other tissues. wikipedia.org Human carboxylesterases, particularly CES1 and CES2, are responsible for the metabolism of a wide array of ester-containing drugs. wikipedia.org
The hydrolysis of this compound by carboxylesterases results in the formation of 5-Fluoroindole-3-acetic acid and ethanol (B145695). This biotransformation is a critical step as it converts the ester prodrug into its active carboxylic acid form. The efficiency of this hydrolysis can vary depending on the specific carboxylesterase isozyme involved and the steric and electronic properties of the substrate. Studies on similar compounds, such as methyl indole-3-acetate, have demonstrated that they are readily hydrolyzed by plant and mammalian esterases. nih.govresearchgate.net
The general reaction for the carboxylesterase-mediated hydrolysis is as follows:
This compound + H₂O --(Carboxylesterase)--> 5-Fluoroindole-3-acetic acid + Ethanol
The kinetics of this enzymatic reaction can be described by the Michaelis-Menten equation, characterized by the Michaelis constant (Km) and the maximum reaction velocity (Vmax). While specific kinetic parameters for the hydrolysis of this compound have not been reported, it is expected to be a substrate for human carboxylesterases.
Prodrug Activation Dynamics in Biological Systems
This compound can be considered a prodrug of 5-Fluoroindole-3-acetic acid. The latter has been investigated as a prodrug for targeted cancer therapy, where its activation is mediated by peroxidases. nih.govresearchgate.net The concept relies on the delivery of a peroxidase enzyme, such as horseradish peroxidase (HRP), to tumor cells, which then locally activates the prodrug to a cytotoxic species. nih.gov
Upon hydrolysis of this compound to 5-Fluoroindole-3-acetic acid in the biological system, the resulting carboxylic acid can be oxidized by peroxidases in the presence of hydrogen peroxide. This oxidation generates a radical cation that is unstable and undergoes rapid decarboxylation. The resulting reactive intermediate is a potent cytotoxic agent that can damage cellular components, leading to cell death. nih.govresearchgate.net
The cytotoxicity of 5-Fluoroindole-3-acetic acid upon oxidative activation has been shown to be significantly higher than that of its non-fluorinated analog, indole-3-acetic acid, despite being a poorer substrate for horseradish peroxidase. nih.gov This suggests that the fluorine substituent plays a crucial role in the cytotoxic potency of the activated species.
The activation of the prodrug is a two-step process in the case of this compound:
Hydrolysis: this compound is hydrolyzed by endogenous carboxylesterases to 5-Fluoroindole-3-acetic acid.
Oxidative Activation: 5-Fluoroindole-3-acetic acid is oxidized by peroxidases (e.g., HRP) to form cytotoxic products.
This dual activation mechanism offers potential for targeted therapies, where the localized activity of a specific enzyme can lead to the site-specific release of a potent therapeutic agent.
Future Research Directions and Translational Perspectives
Discovery of Novel Synthetic Methodologies
While established methods like the Fischer and Leimgruber-Batcho indole (B1671886) syntheses provide foundational routes to indole derivatives, future research will likely focus on more efficient, sustainable, and scalable methodologies for Ethyl 5-Fluoroindole-3-acetate. diva-portal.orgtsijournals.com The development of green chemistry protocols, utilizing aqueous media, ionic liquids, or catalyst-free conditions, represents a significant area of interest. openmedicinalchemistryjournal.com
Furthermore, the application of modern synthetic techniques such as photoredox catalysis, which has been successfully used for the synthesis of 3-fluoroindole derivatives, could offer novel pathways with high regioselectivity and yield. openmedicinalchemistryjournal.com The use of continuous flow reactors is another promising avenue, offering improved reproducibility and efficiency for large-scale production. Research into one-pot syntheses and multi-component reactions (MCRs) could also streamline the production process, making it more cost-effective and environmentally friendly. openmedicinalchemistryjournal.com
Table 1: Comparison of Synthetic Methodologies for Indole Derivatives
| Methodology | Advantages | Potential for this compound |
|---|---|---|
| Fischer Indole Synthesis | Well-established, versatile | A potential starting point, though may require harsh conditions. diva-portal.org |
| Leimgruber-Batcho Synthesis | Milder conditions, suitable for industrial scale-up | A preferred method for industrial production of indole derivatives. diva-portal.orgtsijournals.com |
| Photoredox Catalysis | High selectivity, mild reaction conditions | Offers a novel and efficient route to fluorinated indoles. openmedicinalchemistryjournal.com |
| Green Chemistry Approaches | Environmentally friendly, reduced waste | Enhances the sustainability of the synthesis process. openmedicinalchemistryjournal.com |
| Continuous Flow Reactors | High reproducibility, scalable | Ideal for optimizing and scaling up production for industrial applications. |
Exploration of New Pharmacological Targets and Therapeutic Applications
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities. openmedicinalchemistryjournal.comresearchgate.netnih.gov The introduction of a fluorine atom can significantly enhance the biological activity of the parent compound. nih.govresearchgate.net
Future research should systematically screen this compound against a diverse panel of pharmacological targets. Based on the known activities of related fluorinated indoles, promising areas of investigation include:
Anticancer Activity: Derivatives of indole are known to inhibit tubulin polymerization and act as anticancer agents. nih.gov Furthermore, 5-Fluoroindole-3-acetic acid, a closely related compound, has been investigated as a prodrug for targeted cancer therapy. researchgate.netnih.gov
Antiviral Activity: Fluorinated indolecarboxamides have shown potent activity against HIV-1 reverse transcriptase. rsc.org
Anti-inflammatory Activity: 5-Fluoroisatin derivatives have demonstrated significant anti-inflammatory properties. rsc.org
Enzyme Inhibition: 3-(Aminoalkyl)-5-fluoroindoles have been identified as potent inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. acs.orgulb.ac.be
Systematic screening and mechanism-of-action studies will be crucial to uncover the full therapeutic potential of this compound.
Development of Advanced Drug Delivery Systems
The therapeutic efficacy of a promising compound like this compound can be significantly enhanced through the development of advanced drug delivery systems. These systems can improve solubility, bioavailability, and targeted delivery, thereby maximizing therapeutic effects while minimizing potential side effects. mdpi.com
For instance, encapsulation within nanocarriers such as liposomes, polymeric micelles, or dendrimers could improve the pharmacokinetic profile of this compound. mdpi.com For targeted cancer therapy applications, inspired by research on 5-fluoroindole-3-acetic acid, the development of antibody-drug conjugates or polymer-directed enzyme prodrug therapy (ADEPT) systems could be explored to deliver the compound specifically to tumor cells. nih.gov The use of cyclodextrins to form inclusion complexes is another established method to enhance the solubility and bioavailability of poorly water-soluble drugs. mdpi.com
Integration of Omics Technologies for Systems-Level Understanding of Biological Effects
To gain a comprehensive understanding of the biological effects of this compound, the integration of "omics" technologies is indispensable. Transcriptomics, proteomics, metabolomics, and lipidomics can provide a systems-level view of the molecular changes induced by the compound in biological systems. nih.gov
This approach can help in:
Target Identification: Identifying the specific proteins and pathways that interact with the compound.
Mechanism of Action: Elucidating the downstream effects and cellular responses to the compound.
Biomarker Discovery: Identifying biomarkers that can predict the response to treatment or monitor its efficacy. nih.gov
By applying these high-throughput technologies, researchers can move beyond a single-target perspective and appreciate the complex network of interactions that govern the pharmacological activity of this compound. nih.govacs.org
Design of Highly Selective and Potent Analogues
Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of a lead compound. Future research should focus on the rational design and synthesis of analogues of this compound to enhance its potency and selectivity for specific biological targets.
Drawing inspiration from studies on other fluorinated indoles, modifications could include:
Varying the ester group: Replacing the ethyl group with other alkyl or aryl substituents to modulate lipophilicity and pharmacokinetic properties.
Modifying the indole core: Introducing additional substituents on the indole ring to explore their impact on activity. nih.gov
Altering the side chain: Changing the length and composition of the acetate (B1210297) side chain to optimize interactions with the target binding site. acs.org
Computational modeling and structure-based drug design can guide the synthesis of these analogues, prioritizing those with the highest predicted affinity and selectivity. acs.orgnih.gov
Table 2: Research Findings on Analogues of Related Fluorinated Indoles
| Parent Compound/Scaffold | Modification | Impact on Activity | Reference |
|---|---|---|---|
| 3-(Aminoalkyl)-5-fluoroindoles | Variation of the aminoalkyl side chain length | Longer side chains showed better MPO inhibitory efficacy. | acs.orgresearchgate.net |
| Benzofuran-3-yl-(indol-3-yl)maleimides | Halogen substitution on the indole ring | 5-halogen substitution was favorable for GSK-3β inhibition. | nih.gov |
Industrial Scale-Up and Process Optimization Considerations
For this compound to transition from a laboratory curiosity to a clinically or industrially relevant compound, the development of a robust and scalable synthetic route is paramount. While initial syntheses may be suitable for research quantities, industrial production requires a process that is cost-effective, high-yielding, and safe.
Key considerations for scale-up include:
Choice of Synthetic Route: The Leimgruber-Batcho indole synthesis is often preferred for industrial applications due to its milder conditions compared to the Fischer synthesis. tsijournals.com
Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, solvent, and catalyst loading to maximize yield and minimize impurities. acs.org
Purification Methods: Developing efficient and scalable purification techniques, such as crystallization or chromatography with non-chlorinated solvent systems, to achieve high purity. semanticscholar.org
Automation: Employing continuous flow reactors and automated systems can enhance reproducibility, safety, and efficiency in large-scale manufacturing.
A thorough process development campaign will be essential to ensure the economically viable and sustainable production of this compound for its potential future applications. acs.org
Q & A
Q. What approaches reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma concentration-time curves and tissue distribution in animal models to identify bioavailability barriers .
- Metabolite identification : Use LC-MS/MS to detect active or inhibitory metabolites that may explain reduced in vivo activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
